3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide, a thiadiazole, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the steric and electronic effects they exert on each other .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Antioxidant and Antibacterial Applications
Compounds with thiadiazole scaffolds, similar to the one mentioned, have been investigated for their antioxidant and antibacterial activities . A study on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones demonstrated good antibacterial activity against Staphylococcus aureus, as well as potent antioxidant properties (Subbulakshmi N. Karanth et al., 2019). This suggests potential applications in developing antibacterial agents and antioxidants.
Larvicidal and Antimicrobial Activities
Another research area involves the synthesis of novel triazinone derivatives, which have shown significant larvicidal and antimicrobial activities . Novel derivatives were evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, indicating potential use in pest control and antimicrobial applications (C. Kumara et al., 2015).
Anticancer Evaluation
Furthermore, compounds containing thiadiazole and benzamide groups have been synthesized and evaluated for their anticancer activity . Some synthesized compounds showed promising in vitro anticancer activity against various human cancer cell lines, suggesting their potential in cancer therapy research (S. Tiwari et al., 2017).
Carbonic Anhydrase Inhibition
Compounds related to the query structure have been assessed for their ability to inhibit carbonic anhydrases, important enzymes involved in various physiological processes. A study on acridine-acetazolamide conjugates showed inhibition of human carbonic anhydrase isoforms, highlighting their potential in designing inhibitors for therapeutic use (Ramazan Ulus et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S2/c1-11-7-12(2)9-13(8-11)17(29)25-18-26-27-19(31-18)30-10-16(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCIHKOHWQMHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.